Fuziline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H39NO7 |

|---|---|

分子量 |

453.6 g/mol |

IUPAC 名称 |

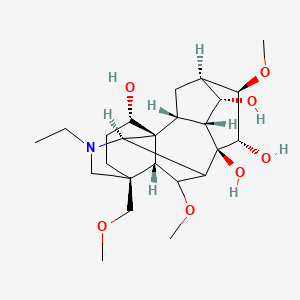

(1S,2R,3R,4S,5R,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12-,13+,14-,15?,16+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 |

InChI 键 |

FPECZWKKKKZPPP-JAMDKMDVSA-N |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC |

规范 SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |

产品来源 |

United States |

Foundational & Exploratory

The Therapeutic Potential of Fuziline: A Technical Guide for Researchers

Fuziline, a C19-diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the processed lateral root of Aconitum carmichaelii Debx.), is emerging as a compound with significant therapeutic promise.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, mechanism of action, and future research directions for researchers, scientists, and drug development professionals.

This compound has demonstrated a range of biological activities, including cardiotonic, anti-inflammatory, and metabolic regulatory effects.[3][4][5] Its multifaceted therapeutic potential stems from its ability to modulate key signaling pathways involved in cellular stress, metabolism, and inflammation.

Cardioprotective Effects

This compound exhibits significant cardioprotective properties, mitigating myocardial injury and improving cardiac function in various preclinical models.[3][4][6]

Attenuation of Myocardial Injury

In a mouse model of dobutamine-induced heart damage, this compound administration markedly reduced cardiac injury and pyroptosis.[1][7] This was evidenced by a significant decrease in serum levels of cardiac troponin-I (cTnI), a sensitive biomarker of myocardial damage.[1] Furthermore, histopathological examination revealed that this compound preserved the integrity of cardiac myocytes and reduced focal necrosis.[1]

Modulation of Endoplasmic Reticulum Stress

At the cellular level, this compound protects cardiomyocytes from isoproterenol-induced apoptosis by inhibiting endoplasmic reticulum (ER) stress.[3][8] It specifically targets the PERK/eIF2α/ATF4/CHOP signaling pathway, a key cascade in the unfolded protein response that, when prolonged, leads to apoptosis.[3][8] By regulating this pathway, this compound helps maintain mitochondrial membrane stability and inhibits the release of cytochrome C, a critical step in the intrinsic apoptotic pathway.[3]

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating the production of inflammatory mediators. In the dobutamine-induced cardiac injury model, this compound significantly lowered the levels of pro-inflammatory markers, including interleukin-1β (IL-1β), NLRP3, and gasdermin D (GSDMD).[1][7]

Metabolic Regulation

Recent studies have unveiled a novel role for this compound in regulating glucose and lipid metabolism through the activation of thermogenesis.[5]

Activation of β-Adrenergic Receptors

This compound acts as a non-selective β-adrenergic receptor (β-AR) agonist.[5] This activation stimulates the downstream cAMP-PKA signaling pathway, leading to increased liver glycogenolysis and triglyceride hydrolysis.[5] This metabolic shift provides energy for heat production in tissues such as the liver and brown adipose tissue (BAT).[5] The thermogenic effect of this compound is significantly attenuated by the β-AR inhibitor propranolol, confirming the essential role of this pathway.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Cardiac and Inflammatory Biomarkers in a Mouse Model of Dobutamine-Induced Heart Damage [1]

| Biomarker | Dobutamine Group | Dobutamine + this compound Group | This compound Group | P-value (Dobutamine vs. Dobutamine + this compound) |

| Troponin-I | High | Significantly Lower | Low | <0.05 |

| NLRP3 | High | Significantly Lower | Low | <0.001 |

| GSDMD | High | Significantly Lower | Low | <0.001 |

| 8-OHDG | High | Significantly Lower | Low | <0.001 |

| IL-1β | High | Significantly Lower | Low | <0.001 |

| GAL-3 | High | Significantly Lower | Low | <0.05 |

| TOS | Highest | Lower | Low | <0.001 |

| TAS | Low | Higher | Highest | <0.001 |

| OSI | High | Significantly Lower | Low | <0.001 |

Data are presented as relative levels. TOS: Total Oxidant Status; TAS: Total Antioxidant Status; OSI: Oxidative Stress Index.

Table 2: Pharmacokinetic Parameters of this compound in Rats [8]

| Parameter | Value (Mean ± SD) |

| Bioavailability (4 mg/kg, oral) | 21.1 ± 7.0% |

| Clearance Rate | 1745.6 ± 818.1 mL/kg/h |

| Half-life (t½) | 6.3 ± 2.6 h |

Experimental Protocols

In Vivo Model of Dobutamine-Induced Heart Damage in Mice[1][4]

-

Animal Model: Adult male BALB/c mice (average weight 18-20 g) are used.

-

Grouping: Mice are randomly divided into four groups (n=8 per group):

-

Sham (Control)

-

Dobutamine (Heart Damage Model)

-

Dobutamine + this compound (Treatment)

-

This compound (Drug Control)

-

-

Drug Administration:

-

Dobutamine is administered intraperitoneally (IP) daily.

-

This compound (0.96 mg/kg) is dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered IP daily.

-

-

Biochemical Analysis: Serum levels of cardiac and inflammatory biomarkers are measured using ELISA and colorimetric assays.

-

Histopathological Examination: Heart tissues are fixed in 10% formaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin-eosin to assess myocardial necrosis and inflammation.

In Vitro Model of Isoproterenol-Induced Injury in H9c2 Cells[3]

-

Cell Line: H9c2 rat cardiomyoblasts are used as a model for cardiac muscle cells.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Injury: Cardiomyocyte injury is induced by treating the H9c2 cells with isoproterenol (B85558).

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to isoproterenol exposure.

-

Cell Viability Assay: The MTT assay is used to assess the viability of H9c2 cells following treatment.

-

Western Blot Analysis: Protein expression levels of key components of the PERK/eIF2α/ATF4/CHOP pathway are determined by Western blotting to elucidate the mechanism of this compound's protective effect.

Signaling Pathways and Experimental Workflows

This compound's Cardioprotective Signaling Pathway

Caption: this compound's inhibition of the ER stress-induced apoptotic pathway.

This compound's Thermogenic Signaling Pathway

Caption: this compound's activation of thermogenesis via β-AR signaling.

Experimental Workflow for In Vivo Cardiac Injury Model

Caption: Workflow for the dobutamine-induced cardiac injury mouse model.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for cardiovascular diseases, inflammatory conditions, and metabolic disorders. Its ability to target multiple signaling pathways underscores its pleiotropic effects. Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its targets.

-

Conducting more extensive preclinical studies in various disease models to confirm its efficacy and safety.

-

Optimizing drug delivery systems to enhance its bioavailability.

-

Initiating clinical trials to evaluate its therapeutic potential in humans.

The comprehensive data presented in this guide highlight the significant promise of this compound and provide a solid foundation for its continued investigation and development as a novel therapeutic agent.

References

- 1. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of diterpenoid alkaloid this compound by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Fuziline: A Diterpene Alkaloid from Aconitum with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fuziline is a C19-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx., a plant widely used in traditional Chinese medicine.[1] As a member of the aconitine (B1665448) family of alkaloids, this compound has garnered significant scientific interest due to its diverse pharmacological activities, which stand in contrast to the high toxicity of other constituents of the Aconitum genus, such as aconitine.[2][3] This technical guide provides a comprehensive overview of the chemical properties, pharmacological effects, mechanisms of action, and pharmacokinetic profile of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development. This compound is recognized for its medicinal properties, including cardiotonic, anti-arrhythmic, anti-inflammatory, and thermogenic effects.[4][5]

Chemical and Physical Properties

This compound is classified as a C19-diterpenoid alkaloid, characterized by a complex hexacyclic ring structure.[6] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C24H39NO7 | [7] |

| Molecular Weight | 453.6 g/mol | [7] |

| CAS Number | 80665-72-1 | [7] |

| IUPAC Name | (2S,3R,4S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol | [7] |

| Solubility | Barely soluble in water, very soluble in organic solvents like chloroform (B151607) and diethyl ether. Soluble in alcohol-water mixtures with high alcohol concentration. | [8] |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with its cardioprotective and thermogenic properties being the most extensively studied.

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in various preclinical models. It can mitigate myocardial injury induced by agents like isoproterenol (B85558) and dobutamine.[3][9]

A key mechanism underlying this compound's cardioprotective activity is the inhibition of endoplasmic reticulum (ER) stress. In a model of isoproterenol-induced myocardial injury in H9c2 cells, this compound was shown to downregulate the PERK/eIF2α/ATF4/CHOP signaling pathway, a critical cascade in the unfolded protein response that can lead to apoptosis.[9][10]

In a study using a dobutamine-induced heart damage model in mice, this compound administration (0.96 mg/kg, IP daily) led to a significant reduction in markers of cardiac injury and oxidative stress.[2][10]

| Parameter | Dobutamine Group | Dobutamine + this compound Group | This compound Only Group | p-value (Dobutamine vs. Dobutamine + this compound) |

| Troponin-I | High | Significantly Lower | Normal | <0.05 |

| NLRP3 | High | Significantly Lower | Normal | <0.001 |

| GSDMD | High | Significantly Lower | Normal | <0.001 |

| 8-OHDG | High | Significantly Lower | Normal | <0.001 |

| IL-1β | High | Significantly Lower | Normal | <0.001 |

| GAL-3 | High | Significantly Lower | Normal | <0.05 |

| Total Oxidant Status (TOS) | Highest | Lower | Low | <0.001 |

| Total Antioxidant Status (TAS) | Low | Higher | Highest | <0.001 |

Thermogenic Effects

This compound has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It ameliorates glucose and lipid metabolism by activating beta-adrenergic receptors (β-ARs) to stimulate thermogenesis.[11]

This compound acts as a non-selective agonist of β-ARs, which in turn activates the downstream cAMP-PKA signaling pathway. This leads to an increase in liver glycogenolysis and triglyceride hydrolysis, providing energy for heat generation in the liver and brown adipose tissue.[11]

Anti-inflammatory and Analgesic Effects

Anti-arrhythmic Effects

This compound possesses anti-arrhythmic properties, a characteristic shared by some other Aconitum alkaloids.[5] The precise mechanism of its anti-arrhythmic action is not fully elucidated but may involve the modulation of cardiac ion channels. Further research, including dose-response studies on isolated cardiac preparations, is needed to quantify its potency and delineate the specific channels involved.[4][13]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated in rats and beagle dogs, revealing species-specific differences in bioavailability.

Pharmacokinetic Parameters

| Parameter | Species | Dose | Value | Source |

| Absolute Bioavailability | Rat | 4 mg/kg (oral) | 21.1 ± 7.0% | [3] |

| Beagle Dog | - | 1.45 ± 0.76% | [8] | |

| Clearance Rate | Rat | 4 mg/kg (oral) | 1745.6 ± 818.1 mL/kg/h | [3] |

| Half-life (t1/2) | Rat | 4 mg/kg (oral) | ~6.3 ± 2.6 h | [3] |

| Rat | 1, 2, 4 mg/kg (oral) | 5.93, 6.13, 5.12 h | [13] | |

| Cmax (Peak Concentration) | Rat | 1, 2, 4 mg/kg (oral) | Dose-dependent increase | [13] |

| AUC (Area Under the Curve) | Rat | 1, 2, 4 mg/kg (oral) | Dose-dependent increase | [13] |

Metabolism

The low oral bioavailability of this compound, particularly in beagle dogs, suggests significant first-pass metabolism.[8] The specific metabolic pathways and metabolites of this compound have not been extensively characterized and represent an area for future investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Dobutamine-Induced Cardiac Injury in Mice

-

Animal Model: Adult male BALB/c mice (18-20 g).

-

Induction of Injury: Dobutamine (250 mg) is diluted in saline, and 0.1 ml is injected intraperitoneally (IP) daily for a specified period (e.g., 15 days) to induce cardiac injury.[2][10]

-

This compound Administration: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered IP daily at a specified dose (e.g., 0.96 mg/kg).[2][10]

-

Assessment:

-

Biochemical Analysis: Serum levels of cardiac injury markers (e.g., Troponin-I), inflammatory markers (e.g., IL-1β, NLRP3), and oxidative stress markers (TAS, TOS) are measured using ELISA and other appropriate assays.[2][10]

-

Histopathological Examination: Heart tissues are fixed in 10% formaldehyde, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for necrosis and other morphological changes.[2][10]

-

Pharmacokinetic Studies in Rats

-

Animal Model: Sprague-Dawley rats.

-

Drug Administration: this compound is administered intravenously (IV) and/or orally (PO) at various doses (e.g., 1, 2, and 4 mg/kg).[13]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using a suitable solvent (e.g., ethyl acetate (B1210297) or acetonitrile-methanol).[3][12]

-

Quantification: this compound concentrations in plasma are determined using a validated analytical method, such as Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS).[3][13]

-

Data Analysis: Pharmacokinetic parameters (e.g., bioavailability, clearance, half-life, Cmax, AUC) are calculated from the plasma concentration-time data.

Western Blot Analysis of PERK Signaling Pathway

-

Cell Culture and Treatment: H9c2 cells are cultured and treated with an ER stress inducer (e.g., isoproterenol) in the presence or absence of varying concentrations of this compound.[10]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP) and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.[10]

Conclusion and Future Directions

This compound, a diterpene alkaloid from Aconitum, presents a promising profile as a therapeutic agent, particularly for cardiovascular and metabolic disorders. Its multifaceted mechanism of action, including the modulation of ER stress and activation of β-adrenergic signaling, warrants further investigation. While preclinical studies have established its efficacy in various models, there is a need for more comprehensive quantitative data, especially regarding its dose-dependent effects and potency (IC50/EC50 values) in different pathological contexts. Future research should focus on elucidating the specific molecular targets of this compound, characterizing its metabolic pathways, and conducting further preclinical safety and efficacy studies to pave the way for potential clinical applications. The development of robust and validated analytical methods for its quantification in biological matrices will be crucial for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound alleviates isoproterenol‐induced myocardial injury by inhibiting ROS‐triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological properties of a new antiarrhythmic agent, bisaramil on guinea-pig, rabbit and canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiation of H9c2 cardiomyoblasts: The role of adenylate cyclase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Development and Validation of an UPLC-Q-TOF-MS Method for Quantification of this compound in Beagle Dog After Intragastric and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neoline, this compound, songorine and 10-OH mesaconitine are potential quality markers of Fuzi: In vitro and in vivo explorations as well as pharmacokinetics, efficacy and toxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of antiarrhythmic drugs, stimulation frequency, and potassium-induced resting membrane potential changes on conduction velocity and dV/dtmax in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of Fuziline: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available research on the neuropharmacological effects of Fuziline. Extensive literature searches did not yield specific quantitative data (e.g., Kᵢ or IC₅₀ values) for the binding affinity of this compound to dopamine (B1211576) or serotonin (B10506) receptors, nor were there specific studies found employing in vivo microdialysis or electrophysiology to directly assess its effects on these neurotransmitter systems. The experimental protocols provided herein are detailed, generic methodologies for the techniques requested and are intended to serve as a guide for future research into the neuropharmacology of this compound.

Introduction

This compound is a diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx. (Fuzi), a plant used in traditional Chinese medicine. Emerging research has begun to elucidate its pharmacological activities, revealing a range of effects with potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood neuropharmacological effects of this compound, with a focus on its known mechanisms of action. It also outlines key experimental protocols that can be employed to further investigate its neuropharmacological profile, particularly concerning its interactions with major neurotransmitter systems.

Known Neuropharmacological and Related Effects

Current research indicates that this compound's effects are primarily centered on β-adrenergic receptor modulation, cardioprotection, and anti-inflammatory and analgesic activities.

β-Adrenergic Receptor Agonism

This compound has been identified as a non-selective agonist of β-adrenergic receptors. This interaction triggers a downstream signaling cascade with significant physiological effects.

Signaling Pathway:

Activation of β-adrenergic receptors by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Cardioprotective Effects

This compound has demonstrated cardioprotective properties, primarily through the inhibition of endoplasmic reticulum (ER) stress. It has been shown to attenuate isoproterenol-induced myocardial injury.

Anti-inflammatory and Analgesic Effects

Studies have suggested that this compound possesses anti-inflammatory and analgesic properties, indicating its potential for the management of pain and inflammatory conditions.

Quantitative Data

As of the latest literature review, specific quantitative data on the binding affinities of this compound to neuroreceptors are not available. The following table is provided as a template for how such data, once generated, could be presented.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |

| Dopamine D₁ | [³H]SCH23390 | - | [Future Study] |

| Dopamine D₂ | [³H]Spiperone | - | [Future Study] |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | - | [Future Study] |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | - | [Future Study] |

| β₁-Adrenergic | [³H]CGP-12177 | - | [Future Study] |

| β₂-Adrenergic | [³H]ICI-118,551 | - | [Future Study] |

Experimental Protocols for Neuropharmacological Investigation

To further elucidate the neuropharmacological profile of this compound, a series of established experimental protocols can be employed. The following sections detail the methodologies for key assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for specific receptors.

Objective: To determine the binding affinity (Kᵢ) of this compound for various neuroreceptors (e.g., dopamine and serotonin receptor subtypes).

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors), and varying concentrations of this compound.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To investigate the effect of this compound administration on the extracellular concentrations of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex, hippocampus).

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials, often containing an antioxidant to prevent neurotransmitter degradation.

-

After a stable baseline is established, administer this compound (e.g., intraperitoneally, subcutaneously, or orally) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline concentration.

-

Compare the time course of neurotransmitter changes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

-

Behavioral Assays

Behavioral assays are crucial for assessing the functional consequences of a drug's action on the central nervous system.

Objective: To assess the effects of this compound on locomotor activity, exploration, and anxiety-like behavior.

Methodology:

-

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes prior to the test.

-

Administer this compound or vehicle at a predetermined time before the test.

-

Place the animal in the center of the open field arena.

-

Record the animal's behavior for a set period (e.g., 5-10 minutes) using an automated video-tracking system.

-

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the center versus the periphery.

-

Number of entries into the center zone.

-

Rearing frequency.

-

Grooming duration.

-

-

Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using t-tests or ANOVA.

Objective: To specifically assess the anxiolytic or anxiogenic effects of this compound.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Habituate the animals and administer the drug as in the open field test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total arm entries.

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Compare groups using appropriate statistical tests.

Objective: To evaluate the potential antidepressant-like effects of this compound.

Methodology:

-

Apparatus: A cylindrical container filled with water.

-

Procedure:

-

Pre-test (Day 1): Place the animal in the water for 15 minutes. This induces a state of behavioral despair.

-

Test (Day 2): Administer this compound or vehicle. After a specified time, place the animal back in the water for 5 minutes.

-

Record the entire session.

-

-

Parameters Measured:

-

Immobility time: The time the animal spends floating without making any movements other than those necessary to keep its head above water.

-

Swimming time: Time spent in active swimming movements.

-

Climbing time: Time spent making active movements with forepaws against the cylinder wall.

-

-

Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect. Compare the different behavioral durations between treatment groups.

Conclusion and Future Directions

This compound is a pharmacologically active compound with demonstrated effects on the β-adrenergic system, as well as cardioprotective, anti-inflammatory, and analgesic properties. While its neuropharmacological profile is beginning to be understood, significant gaps remain, particularly concerning its interactions with key neurotransmitter systems such as dopamine and serotonin. The experimental protocols outlined in this whitepaper provide a roadmap for future research to systematically investigate these potential interactions. Such studies, employing radioligand binding assays, in vivo microdialysis, and a battery of behavioral tests, will be crucial in fully characterizing the neuropharmacological effects of this compound and evaluating its therapeutic potential for a range of neurological and psychiatric disorders. The generation of quantitative data from these experiments will be essential for advancing our understanding of this promising natural compound.

Fuziline: A Novel Agonist of Beta-Adrenergic Receptors for the Treatment of Metabolic Disorders

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Fuziline, a diterpenoid alkaloid derived from Radix Aconiti Carmichaeli, demonstrates significant potential in the therapeutic management of metabolic disorders. This document elucidates the core mechanisms of this compound, focusing on its action as a non-selective agonist of β-adrenergic receptors (β-ARs), leading to the amelioration of glucose and lipid metabolism. Through the activation of the β-AR/cAMP/PKA signaling cascade, this compound stimulates thermogenesis in brown adipose tissue (BAT) and hepatic glycogenolysis, offering a promising avenue for novel drug development in metabolic diseases characterized by impaired energy expenditure. This guide provides a comprehensive overview of the quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: β-Adrenergic Receptor Agonism

This compound exerts its metabolic effects primarily through the non-selective activation of β-adrenergic receptors. This agonism triggers a downstream signaling cascade mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), which in turn modulates key enzymes involved in glucose and lipid metabolism.[1][2] The primary outcomes of this pathway activation are the enhancement of thermogenesis in brown adipose tissue and the stimulation of glycogenolysis in the liver.[1][2]

Signaling Pathway

The activation of β-ARs by this compound initiates a well-defined signaling cascade. Upon binding, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA. Activated PKA then phosphorylates and activates downstream targets, including hormone-sensitive lipase (B570770) (HSL) in adipose tissue and glycogen (B147801) phosphorylase (GP) in the liver.

Quantitative Data on Metabolic Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound on metabolic parameters.

In Vivo Effects of this compound on Lipid Metabolism and Thermogenesis in Mice

| Parameter | Control | This compound (Low Dose) | This compound (High Dose) | Propranolol + this compound (High Dose) | p-value |

| Phosphorylated HSL (p-HSL/HSL ratio) | ~1.0 | ~1.5 | ~2.5 | ~1.0 | <0.01 |

| Plasma Triglycerides (mmol/L) | ~1.2 | ~0.8 | ~0.6 | ~1.1 | <0.01 |

| BAT Temperature (°C) | ~36.5 | ~37.5 | ~38.5 | ~36.7 | <0.01 |

Data are approximated from graphical representations in Gao et al., 2023.[2] Doses are not specified in the provided context.

In Vivo Effects of this compound on Glucose Metabolism in Mice

| Parameter | Control | This compound (Low Dose) | This compound (High Dose) | p-value |

| Hepatic Glycogen Phosphorylase (GPa/GP ratio) | ~1.0 | ~1.8 | ~2.5 | <0.01 |

| Hepatic Glycogen (mg/g) | ~25 | ~18 | ~12 | <0.01 |

| Plasma Glucose (mmol/L) | ~6.0 | ~7.5 | ~9.0 | <0.01 |

| Liver Temperature (°C) | ~37.0 | ~37.8 | ~38.5 | <0.01 |

Data are approximated from graphical representations in Gao et al., 2023.[2] Doses are not specified in the provided context.

In Vitro Effects of this compound on Brown Fat Cells (BFCs)

| Parameter | Control | This compound (Various Conc.) | Propranolol + this compound | p-value |

| Mitochondrial Temperature (Relative Units) | ~1.0 | Increased | Increase abolished | <0.001 |

| Mitochondrial Membrane Potential (MMP) | ~1.0 | Increased | Increase abolished | <0.001 |

Data are reported as significant increases with this compound treatment, which are reversed by the β-AR antagonist Propranolol.[2]

Detailed Experimental Protocols

In Vivo Animal Studies

Objective: To evaluate the thermogenic and metabolic effects of this compound in mice.

Animal Model: Male BALB/c mice.

Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to experimentation.

Drug Administration:

-

This compound is administered via intragastric gavage.

-

Control group receives the vehicle (e.g., saline or 0.5% CMC-Na).

-

Treatment groups receive varying doses of this compound (e.g., low and high dose).

-

For antagonist studies, Propranolol (a non-selective β-blocker) is administered prior to this compound treatment.

Key Measurements:

-

Thermogenesis: Rectal, liver, and brown adipose tissue (BAT) temperatures are measured using a thermal imaging camera or implantable probes.[2]

-

Lipid Metabolism:

-

Blood samples are collected for the analysis of plasma triglycerides (TGs), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using a biochemistry analyzer.[2]

-

BAT is harvested for Western blot analysis of total and phosphorylated hormone-sensitive lipase (HSL).[2]

-

-

Glucose Metabolism:

Statistical Analysis: Data are typically analyzed using t-tests for two-group comparisons or one-way ANOVA for multiple group comparisons, with p < 0.05 considered statistically significant.[2]

In Vitro Cell-Based Assays

Objective: To investigate the direct effects of this compound on brown fat cells (BFCs) and elucidate the role of β3-adrenergic receptors.

Cell Culture:

-

Brown preadipocytes are cultured and differentiated into mature brown adipocytes.

-

For receptor-specific studies, HEK293T cells are transiently transfected to express β3-adrenergic receptors (β3-293T).[2]

Treatment:

-

Differentiated BFCs or transfected cells are treated with varying concentrations of this compound.

-

A selective β3-AR agonist (e.g., BRL37344) is used as a positive control.[1]

-

Propranolol is used to antagonize the β-ARs.[2]

Key Measurements:

-

Mitochondrial Temperature: Measured using a mitochondrial-targeted fluorescent thermosensor.[2]

-

Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes such as JC-1 or TMRE.

-

ATP/ADP Ratio and ATPase Activity: Determined using commercially available assay kits.[1]

-

Dual-Luciferase Reporter Assay: Used in transfected cells to quantify the activation of the cAMP response element (CRE) downstream of β-AR activation.[2]

Statistical Analysis: One-way ANOVA followed by a post-hoc test is used for multiple group comparisons.[2]

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic candidate for metabolic disorders. Its ability to non-selectively activate β-adrenergic receptors, leading to enhanced thermogenesis and improved glucose and lipid homeostasis, addresses key pathophysiological aspects of conditions such as obesity and type 2 diabetes. The data summarized herein provide a strong foundation for its mechanism of action.

Future research should focus on:

-

Receptor Selectivity: A more detailed characterization of this compound's binding affinities for β1, β2, and β3-AR subtypes to better understand its pharmacological profile and potential side effects.

-

Chronic Dosing Studies: Evaluation of the long-term efficacy and safety of this compound in animal models of metabolic disease.

-

Pharmacokinetics and Bioavailability: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Translational Studies: Progression towards preclinical and clinical studies in human subjects to validate the therapeutic potential of this compound in treating metabolic disorders.

This technical guide provides a consolidated resource for researchers and drug development professionals interested in the therapeutic application of this compound. The detailed data, protocols, and pathway diagrams offer a robust starting point for further investigation and development of this promising compound.

References

Fuziline (CAS Number 80665-72-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid with the CAS number 80665-72-1, is a compound of growing interest in the scientific community, particularly for its potential therapeutic applications. Isolated from plants of the Aconitum genus, this compound has demonstrated a range of biological activities, most notably cardioprotective, anti-inflammatory, and thermogenic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and mechanisms of action. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound, created using the DOT language for Graphviz, to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid. Its fundamental chemical and physical properties are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 80665-72-1 | [1][2] |

| Molecular Formula | C₂₄H₃₉NO₇ | [1][2] |

| Molecular Weight | 453.58 g/mol | [1][2] |

| IUPAC Name | (1α,6α,14α,15α)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,13,14-triol | [2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Synonyms | 15α-Hydroxyneoline, Senbusine C | [1] |

Biological Activities and Therapeutic Potential

This compound has been investigated for several biological activities, suggesting its potential as a lead compound for drug development.

Cardioprotective Effects

This compound exhibits significant cardioprotective properties. It has been shown to reduce cell death in neonatal rat cardiomyocytes at concentrations ranging from 0.1 to 10 µM.[1] In vivo studies have demonstrated its ability to reduce myocardial necrosis and fibrosis.[1] The cardioprotective mechanism is attributed to its antioxidant properties and its ability to inhibit pyroptosis, a form of programmed cell death.[4][5] Specifically, this compound has been found to lower the levels of pyroptosis markers such as GSDMD and IL-1β.[4][5]

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory activity by modulating key inflammatory pathways. It has been shown to inhibit the infiltration of immune cells and the production of pro-inflammatory cytokines.[6] This is achieved, in part, by inhibiting the activation of the NF-κB signaling pathway.[6] While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, its effectiveness has been demonstrated in various in vivo and in vitro models.

Thermogenic and Metabolic Effects

This compound has been identified as a key thermogenic compound, contributing to heat generation.[7] It acts as a non-selective agonist of β-adrenergic receptors, which in turn activates the downstream cAMP-PKA signaling pathway.[7] This activation leads to an increase in liver glycogenolysis and triglyceride hydrolysis, enhancing mitochondrial energy metabolism and promoting thermogenesis.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 3.1: Pharmacokinetic Parameters in Rats

| Parameter | Value | Dosing | Source |

| Absolute Bioavailability | 21.1 ± 7.0% | 4 mg/kg (oral) | [8] |

| Clearance Rate | 1745.6 ± 818.1 mL/kg/h | 4 mg/kg (oral) | [8] |

| Half-life (t½) | ~6.3 ± 2.6 h | 4 mg/kg (oral) | [8] |

Table 3.2: In Vitro Efficacy

| Assay | Cell Type | Effective Concentration | Effect | Source |

| Cardioprotection | Primary neonatal rat cardiomyocytes | 0.1 - 10 µM | Reduced sodium pentobarbital-induced cell death | [1] |

| Cardioprotection | H9c2 rat cardiomyocytes | Not specified | Reduced isoproterenol-induced ROS production and apoptosis | [1] |

Table 3.3: Toxicology

| Parameter | Value | Source |

| GHS Classification | Acute Toxicity 2 (Fatal if swallowed or if inhaled) | [2] |

| LD50 | Not explicitly reported in reviewed literature. |

Experimental Protocols

This section provides an overview of methodologies used in key experiments involving this compound.

Quantification of this compound in Rat Plasma by HILIC-MS

This method allows for the sensitive and specific quantification of this compound in biological matrices.[8]

-

Sample Preparation: Liquid-liquid extraction of rat plasma with ethyl acetate.

-

Internal Standard: Guanfu base A.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) using a Chrom Matrix HP amide column (5μm, 10cm×3.0mm I.D.).

-

Elution: Isocratic elution at a flow rate of 0.2 mL/min.

-

Detection: Electrospray positive ionization mass spectrometry (ESI-MS) in the selected ion monitoring (SIM) mode.

-

Linear Range: 1 to 1000 ng/mL (R²=0.999).

-

LLOQ: 1 ng/mL.

-

LOD: 0.5 ng/mL.

Dobutamine-Induced Cardiac Injury Model in Mice

This in vivo model is used to evaluate the cardioprotective effects of this compound.[4][9]

-

Animals: Adult male BALB/c mice (18-20 g).

-

Injury Induction: Intraperitoneal (IP) injection of dobutamine (B195870) (40 µ g/mouse/day ) for 15 days.

-

Treatment: this compound (3 mg/kg) administered daily via IP injection.

-

Biochemical Analysis: Measurement of cardiac injury markers (e.g., Troponin-I) and pyroptosis markers (e.g., GSDMD, IL-1β) in heart tissue homogenates using ELISA or Western blot.

-

Histopathological Analysis: Examination of heart tissue sections for necrosis and myocyte preservation.

In Vitro Antioxidant Activity Assays (General Protocols)

While specific studies detailing this compound's IC50 in these assays are limited, the following are standard protocols to determine antioxidant capacity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a methanolic solution of DPPH.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation time.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of Endoplasmic Reticulum Stress-Induced Apoptosis

This compound has been shown to alleviate myocardial injury by inhibiting endoplasmic reticulum (ER) stress triggered by reactive oxygen species (ROS). It specifically targets the PERK/eIF2α/ATF4/CHOP signaling axis.

Caption: this compound inhibits the PERK/eIF2α/ATF4/CHOP pathway.

Activation of β-Adrenergic Receptor Signaling

This compound acts as a non-selective agonist of β-adrenergic receptors, leading to the activation of the cAMP-PKA pathway and subsequent metabolic effects.

Caption: this compound activates β-adrenergic signaling.

Inhibition of Pyroptosis

This compound has been shown to inhibit pyroptosis, a pro-inflammatory form of cell death, by targeting the NLRP3 inflammasome and subsequent GSDMD activation.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

The Biological Activity of Fuziline: A Technical Guide for Drug Development Professionals

Fuziline (B108665), a diterpenoid alkaloid derived from the traditional Chinese medicine Fuzi (the lateral root of Aconitum carmichaelii), is emerging as a compound of significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols to support further research and development.

This compound has demonstrated promising therapeutic potential in several areas, including cardiovascular protection, anti-inflammatory effects, and the regulation of metabolic processes. Its multifaceted activity stems from its ability to modulate key signaling pathways involved in cellular stress, apoptosis, and energy metabolism.

Cardioprotective Effects

This compound exhibits robust cardioprotective properties by mitigating myocardial injury and improving cardiac function in various preclinical models. Its primary mechanisms of action in the cardiovascular system involve the inhibition of oxidative stress-induced endoplasmic reticulum stress and the regulation of calcium homeostasis.

A key pathway implicated in this compound's cardioprotective effects is the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][2][3][4] this compound has been shown to alleviate isoproterenol-induced myocardial injury by inhibiting the activation of this pathway, which is a critical component of the unfolded protein response (UPR) triggered by endoplasmic reticulum stress.[1][4] By suppressing this pathway, this compound reduces apoptosis in cardiomyocytes.[1][2][3][4] Furthermore, this compound helps maintain mitochondrial membrane potential and inhibits the release of cytochrome C into the cytoplasm, further preventing cell death.[2][3]

In combination with glycyrrhetinic acid, this compound has been observed to regulate calcium (Ca2+) signaling pathways by targeting malate (B86768) dehydrogenase 2 (MDH2) and calreticulin (B1178941) (CALR), thereby balancing Ca2+ homeostasis in myocardial tissue and mitigating heart failure.[2][3] this compound is also known to be a Ca2+ and β2-adrenergic receptor (β2-AR) agonist, contributing to its cardiotonic effects.[2][3]

Quantitative Data on Cardioprotective Activity

| Model System | Treatment | Concentration/Dose | Observed Effect | Significance | Reference |

| Primary neonatal rat cardiomyocytes | Sodium pentobarbital-induced cell death | 0.1 - 10 µM | Reduction in cell death | - | [1] |

| H9c2 rat cardiomyocytes | Isoproterenol-induced apoptosis and ROS production | Not specified | Reduction in apoptosis and ROS | - | [1] |

| Mice with acute heart failure | This compound and Glycyrrhetinic acid (1:1 or 2:1) | This compound: 0.16 mg/kg, 0.32 mg/kg; this compound+GA: 0.08 mg/kg, 0.16 mg/kg | Significantly lower serum CAN levels compared to the model group | p < 0.05 | [2][3] |

| Mice with dobutamine-induced heart damage | This compound | Not specified | Markedly reduced cardiac damage and pyroptosis; lowered levels of GSDMD, 8-OHDG, IL-1β, and GAL-3 | p < 0.001 for NLRP3, GSDMD, 8-OHDG, IL-1β; p < 0.05 for Troponin-I and GAL-3 | [5] |

Anti-Inflammatory and Metabolic Effects

This compound has demonstrated significant anti-inflammatory and metabolic regulatory properties. It has been identified as a key bioactive compound in Fuzi responsible for promoting thermogenesis. This compound non-selectively activates β-adrenergic receptors, leading to the activation of the downstream cAMP-PKA signaling pathway. This, in turn, stimulates liver glycogenolysis and triglyceride hydrolysis, enhancing mitochondrial energy metabolism and heat generation in the liver and brown adipose tissue.

The anti-inflammatory effects of this compound are linked to its ability to modulate inflammatory signaling pathways. Fuzi alkaloids, including this compound, have been shown to exert anti-inflammatory effects through the MAPK/NF-κB/STAT3 signaling pathway.[6] In models of dobutamine-induced cardiac injury, this compound significantly reduced the levels of the inflammatory markers NLRP3, GSDMD, IL-1β, and GAL-3.[5]

Quantitative Data on Metabolic and Anti-inflammatory Activity

| Model System | Treatment | Dose | Observed Effect | Significance | Reference |

| SD rats | This compound (intragastric administration) | 15 mg·kg−1 | Increased hepatic GPa content, indicating stimulated liver glycogenolysis. | - | |

| Mice | This compound (intragastric administration) | Not specified | Significantly raised brown adipose tissue temperature, indicating stimulated thermogenesis. | - | |

| Mice with dobutamine-induced heart damage | This compound | Not specified | Highest Total Antioxidant Status (TAS) level in the this compound group. | p < 0.001 | [5] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanisms of action, the following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating its cardioprotective effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Culture: H9c2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound for a pre-treatment period (e.g., 2 hours). Subsequently, the cells are exposed to an inducing agent (e.g., isoproterenol) for a specified duration (e.g., 24 hours).

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Model of Dobutamine-Induced Cardiac Damage

-

Animal Model: Adult male BALB/c mice (e.g., 18-20 g) are used.[7]

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

-

Grouping and Treatment: Mice are randomly divided into groups (e.g., sham, dobutamine-only, dobutamine + this compound, this compound-only). This compound is administered, for example, by oral gavage for a specified period.

-

Induction of Cardiac Injury: Dobutamine is administered (e.g., intraperitoneally) to induce cardiac injury.

-

Sample Collection: At the end of the experimental period, blood samples are collected for biochemical analysis of cardiac injury markers (e.g., troponin-I, LDH, CK). The hearts are excised for histopathological examination and western blot analysis.

-

Histopathological Analysis: Heart tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess myocardial structure and necrosis.

-

Biochemical Analysis: Serum levels of cardiac biomarkers are measured using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of cardiovascular diseases and metabolic disorders. Its multifaceted biological activity, centered on the modulation of cellular stress responses, inflammation, and energy metabolism, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound towards potential clinical applications.

References

- 1. medkoo.com [medkoo.com]

- 2. Detoxification and benefits on acute heart failure in mice- of this compound using glycyrrhetinic acid: an integrated biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Detoxification and benefits on acute heart failure in mice- of this compound using glycyrrhetinic acid: an integrated biochemical analysis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Fuziline's Regulation of Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fuziline's role in the regulation of apoptosis. This compound, a diterpenoid alkaloid derived from Aconiti lateralis radix preparata, has demonstrated significant protective effects in various cellular models, primarily through its modulation of stress-induced apoptotic pathways. This document outlines the core signaling pathways influenced by this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams to elucidate complex mechanisms and workflows.

Core Mechanism: Attenuation of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

The primary anti-apoptotic mechanism of this compound identified in recent studies is its ability to mitigate oxidative stress-induced ER stress. Excessive reactive oxygen species (ROS) can trigger the unfolded protein response (UPR) in the ER, which, if prolonged, leads to apoptosis. This compound intervenes in this cascade, promoting cell survival.

This compound has been shown to alleviate myocardial injury by inhibiting ROS-triggered ER stress.[1] The specific pathway implicated is the PERK/eIF2α/ATF4/CHOP signaling axis.[1][2] Under ER stress, the PERK protein is activated, leading to the phosphorylation of eIF2α. This, in turn, promotes the translation of ATF4, a transcription factor that upregulates the pro-apoptotic protein CHOP. By inhibiting this pathway, this compound helps maintain ER homeostasis and prevents the downstream activation of apoptosis.[2]

Furthermore, this compound's action on ER stress is linked to the preservation of mitochondrial function. It helps maintain the stability of the mitochondrial membrane potential and prevents the release of cytochrome c into the cytoplasm, a critical step in the intrinsic apoptosis pathway.[1]

// Pathway connections ROS -> PERK [label=" activates"]; PERK -> pPERK; pPERK -> eIF2a; eIF2a -> peIF2a; peIF2a -> ATF4 [label=" upregulates"]; ATF4 -> CHOP [label=" upregulates"]; CHOP -> Mito_dys [label=" promotes"]; Mito_dys -> CytC; CytC -> Casp9 [label=" activates"]; Casp9 -> Casp3 [label=" activates"]; Casp3 -> Apoptosis;

// this compound inhibition this compound -> ROS [label=" inhibits", color="#EA4335", arrowhead=tee]; this compound -> pPERK [label=" inhibits", color="#EA4335", arrowhead=tee]; this compound -> CytC [label=" inhibits", color="#EA4335", arrowhead=tee]; } Caption: this compound's anti-apoptotic action via the ER Stress Pathway.

Modulation of Pyroptosis

In addition to canonical apoptosis, this compound has been observed to reduce cardiac damage by inhibiting pyroptosis, a form of programmed cell death characterized by inflammation.[3][4] Studies in mice with dobutamine-induced heart damage showed that this compound significantly lowered the levels of key pyroptosis and inflammation markers, including Gasdermin D (GSDMD), IL-1β, 8-hydroxy-deoxyguanosine (8-OHDG), and Galectin-3 (GAL-3).[3][4][5] This suggests a broader role for this compound in regulating cell death and inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: Effect of this compound on Cell Viability and Oxidative Stress Markers

| Parameter | Model | Treatment Group | Result | Significance | Reference |

|---|---|---|---|---|---|

| Cell Viability | ISO-induced injury in H9c2 cells | This compound (0.1, 1, 10 µM) | Dose-dependent increase in cell viability | p < 0.05, p < 0.01 | [1] |

| Total Oxidant Status (TOS) | Dobutamine-induced heart damage in mice | Dobutamine | 14.6 ± 1.66 µmol H2O2 equiv/L | p=0.001 | [5] |

| Dobutamine + this compound | 13.06 ± 1.01 µmol H2O2 equiv/L | p=0.001 | [5] | ||

| Total Antioxidant Status (TAS) | Dobutamine-induced heart damage in mice | Dobutamine | 0.87 ± 0.15 mmol Trolox equiv/L | p=0.001 | [5] |

| Dobutamine + this compound | 1.79 ± 0.08 mmol Trolox equiv/L | p=0.001 | [5] |

| | | this compound only | 2.19 ± 0.25 mmol Trolox equiv/L | p=0.001 |[5] |

Table 2: Effect of this compound on Pyroptosis and Cardiac Injury Markers in Mice

| Marker | Treatment Group | Result | Significance vs Dobutamine Group | Reference |

|---|---|---|---|---|

| NLRP3 (ng/ml) | Dobutamine + this compound | Statistically significant reduction | p=0.001 | [4][5] |

| GSDMD (ng/L) | Dobutamine + this compound | Statistically significant reduction | p=0.001 | [4][5] |

| 8-OHDG (ng/ml) | Dobutamine + this compound | Statistically significant reduction | p=0.001 | [4][5] |

| IL-1β (pg/ml) | Dobutamine + this compound | Statistically significant reduction | p=0.001 | [4][5] |

| Troponin-I (pg/ml) | Dobutamine + this compound | Statistically significant reduction | p=0.025 | [5] |

| Galectin-3 (ng/ml) | Dobutamine + this compound | Statistically significant reduction | p=0.004 |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on apoptosis.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Remove the treatment media and add 100 µL of fresh media containing MTT reagent (final concentration typically 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[6]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 560 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2, Bax)

Western blotting allows for the detection and quantification of specific proteins, such as the anti-apoptotic Bcl-2 and pro-apoptotic Bax, to assess the intrinsic apoptosis pathway.[8][9]

-

Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-glycine) and separate the proteins by electrophoresis.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8] Confirm transfer efficiency with Ponceau S staining.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.05% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[8]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

-

Analysis: Perform densitometric analysis to quantify protein expression levels, often presented as a Bax:Bcl-2 ratio.[9][10]

Protocol 3: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]

-

Sample Preparation: Prepare cells or tissue sections. For adherent cells, grow them on coverslips. Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes.[11][12]

-

Permeabilization: Wash the fixed samples with PBS. Permeabilize the cells to allow entry of the labeling enzyme by incubating with 0.1-0.25% Triton X-100 in PBS for 5-15 minutes on ice.[11][12]

-

Equilibration (Optional): Wash the samples and incubate with an equilibration buffer provided in the assay kit for 10 minutes. This primes the DNA ends for the enzyme.[12]

-

TdT Labeling Reaction: Prepare the TdT reaction mix containing the TdT enzyme and fluorescently or chemically labeled dUTPs (e.g., Br-dUTP, FITC-dUTP).[13] Add the mix to the samples.

-

Incubation: Incubate the samples in a humidified chamber at 37°C for 60 minutes to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[12][13]

-

Stop Reaction: Stop the reaction by washing the samples with a stop/wash buffer (e.g., saline-sodium citrate).[12]

-

Detection (for indirect methods): If using a hapten-labeled dUTP (like Br-dUTP), incubate with a fluorescently-labeled antibody (e.g., FITC-anti-Br-dU) for 1 hour.[13]

-

Counterstaining & Mounting: Counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualization: Analyze the samples using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC), which can be quantified.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of this compound on Dobutamine-Induced Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. clyte.tech [clyte.tech]

- 13. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

The Thermogenic Effects of Fuziline in Brown Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline (FZL), a key bioactive component of Radix aconiti carmichaeli, has demonstrated significant thermogenic properties, primarily through the activation of brown adipose tissue (BAT). This technical guide synthesizes the available preclinical data on this compound's mechanism of action, presenting its effects on cellular and systemic energy metabolism. We provide a detailed overview of the signaling pathways involved, quantitative summaries of its efficacy, and comprehensive experimental protocols to facilitate further research and development. This document is intended to serve as a core reference for scientists and professionals exploring this compound as a potential therapeutic agent for metabolic disorders characterized by impaired heat generation.

Introduction

Brown adipose tissue is a specialized organ for non-shivering thermogenesis (NST), a process critical for maintaining core body temperature and regulating energy expenditure.[1][2][3] The thermogenic capacity of BAT is conferred by Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to produce heat instead of ATP.[4][5][6] Activation of BAT is therefore a promising therapeutic strategy for combating obesity and related metabolic diseases.[2][7]

This compound (FZL) has been identified as the primary thermogenic compound in Radix aconiti carmichaeli, a traditional medicine used for conditions associated with heat generation disorders.[1][8][9] Preclinical studies have shown that this compound stimulates thermogenesis by activating BAT and modulating systemic glucose and lipid metabolism.[1][8][9] This guide provides an in-depth analysis of the molecular mechanisms and physiological effects of this compound on brown adipose tissue.

Core Mechanism of Action: β-Adrenergic Receptor Activation

This compound exerts its thermogenic effects by acting as a non-selective agonist of β-adrenergic receptors (β-ARs), with a pronounced impact on the β3-AR subtype, which is predominantly expressed in brown adipose tissue.[1][8] This interaction initiates a well-characterized signaling cascade that is the cornerstone of BAT activation.

The activation of β3-AR by this compound stimulates the downstream cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[8][9] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors responsible for lipolysis and thermogenesis.[3][8] PKA-mediated phosphorylation of Hormone-Sensitive Lipase (HSL) promotes the hydrolysis of intracellular triglycerides, releasing free fatty acids (FFAs).[8] These FFAs serve as the primary fuel for β-oxidation and as allosteric activators of UCP1, thereby increasing mitochondrial heat production.[1][3]

Signaling Pathway Diagram

Caption: this compound-induced thermogenic signaling cascade in brown adipocytes.

Quantitative Data Summary

The thermogenic activity of this compound has been quantified through a series of in vivo and in vitro experiments. The data consistently demonstrates a dose-dependent increase in metabolic activity and heat production in brown adipose tissue.

Table 1: In Vivo Effects of this compound on Tissue Temperature

| Treatment Group | Organ | Peak Temperature Change (°C) | Time to Peak | Reference |

| This compound (FZ) | Rectum | Significant Increase vs. Control | 60 min | [1][9] |

| This compound (FZ) | Liver | Significant Increase vs. Control | 60 min | [1][9] |

| This compound (FZ) | Brown Adipose Tissue (BAT) | Significantly Higher vs. FZ + Propranolol (B1214883) | N/A | [1][9] |

| FZ + Propranolol (β-AR inhibitor) | BAT | Temperature increase inhibited | N/A | [1][9] |

| Note: Specific temperature values were presented graphically in the source material. "Significant Increase" denotes a statistically significant difference (p < 0.05) compared to the control group. |

Table 2: In Vitro Effects of this compound on Brown Fat Cells (BFCs)

| Parameter | This compound Concentration | Observation | Reference |

| Mitochondrial Temperature | Various Concentrations | Dose-dependent increase | [1][8][9] |

| Mitochondrial Membrane Potential (MMP) | Various Concentrations | Dose-dependent increase | [1][8][9] |

| ADP/ATP Ratio | Not Specified | Significant increase | [8] |

| Na+-K+-ATPase Activity | Not Specified | Improved | [8] |

| Ca2+-Mg2+-ATPase Activity | Not Specified | Improved | [8] |

| HSL Phosphorylation | Not Specified | Upregulated | [9] |

| Note: The effects of this compound on mitochondrial temperature and MMP were abolished by the β-AR inhibitor propranolol.[1][8][9] |

Detailed Experimental Protocols

The following sections describe representative protocols for key experiments used to evaluate the thermogenic effects of this compound. These are synthesized from standard methodologies in the field of brown adipose tissue research.[10][11]

Animal Studies for In Vivo Thermogenesis

This protocol outlines the methodology for assessing the acute thermogenic response to this compound administration in a rodent model.

Experimental Workflow Diagram

Caption: Workflow for in vivo analysis of this compound-induced thermogenesis.

Protocol:

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimatization: House animals under standard conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.

-

Grouping: Randomly assign mice to experimental groups: Vehicle Control (e.g., saline), this compound (dose-ranging), and this compound + Propranolol (to confirm β-AR dependency).

-

Instrumentation: Under anesthesia, implant telemetric temperature probes in the rectum, adjacent to the liver, and in the interscapular brown adipose tissue (iBAT) depot. Allow for a recovery period as recommended by the probe manufacturer.

-

Baseline Measurement: Record baseline temperatures for at least 30 minutes before drug administration.

-

Drug Administration: Administer this compound or vehicle via oral gavage. For inhibitor studies, administer propranolol (e.g., 10 mg/kg) intraperitoneally 30 minutes prior to this compound.

-

Data Collection: Continuously record temperature from all probes for at least 2 hours post-administration.

-

Analysis: Calculate the change in temperature (ΔT) from baseline for each time point and compare between groups using appropriate statistical methods (e.g., two-way ANOVA).

Brown Adipocyte Cell Culture and Differentiation

This protocol describes the culture of immortalized brown preadipocytes and their differentiation into mature, functional brown adipocytes for in vitro assays.

Protocol:

-

Cell Line: Use a pre-validated immortalized brown preadipocyte cell line.

-

Growth Phase: Culture preadipocytes in a growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2. Passage cells before they reach confluence.

-